2-Aminoindan hydrochloride
Overview
Description
2-Aminoindane (hydrochloride) is a research chemical with applications in neurological disorders and psychotherapyThis compound acts as a selective substrate for norepinephrine transporter and dopamine transporter, making it of interest in various scientific fields .
Mechanism of Action
Target of Action
2-Aminoindan hydrochloride is a research chemical with applications in neurologic disorders and psychotherapy . It acts as a selective substrate for NET and DAT , which are primary targets involved in the regulation of neurotransmitters in the brain.
Mode of Action
The compound interacts with its targets, the neurotransmitter transporters NET and DAT, by binding to these transporters and modulating their activity . This interaction can result in changes in the concentration of neurotransmitters in the synaptic cleft, thereby affecting neuronal signaling.
Biochemical Pathways
The affected pathways primarily involve the transport and reuptake of neurotransmitters such as norepinephrine and dopamine. By acting on NET and DAT, this compound can influence these biochemical pathways and their downstream effects, which include various cognitive and physiological processes .
Pharmacokinetics
As a hydrochloride salt, it is expected to have good water solubility , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with NET and DAT. By modulating the activity of these transporters, it can alter neurotransmitter dynamics and subsequently influence neuronal signaling . This can lead to changes in various cognitive and physiological functions.
Biochemical Analysis
Biochemical Properties
It is known that 2-Aminoindan hydrochloride acts as a selective substrate for NET and DAT . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.
Cellular Effects
It is known to have applications in neurologic disorders and psychotherapy . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to act as a selective substrate for NET and DAT , suggesting that it may exert its effects at the molecular level through binding interactions with these biomolecules and potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is prepared from 2-indanols via azide displacement and subsequent hydrogenation , suggesting that it may have certain stability and degradation characteristics
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It is known to pose a significant risk of serotonin syndrome at high doses or when combined with other drugs . This suggests that its effects may vary with different dosages, and there may be threshold effects or toxic or adverse effects at high doses.
Metabolic Pathways
It is known to act as a selective substrate for NET and DAT , suggesting that it may be involved in these metabolic pathways and interact with certain enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Aminoindane (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it to different amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of different amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Aminoindane (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various psychoactive compounds.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.
Medicine: Investigated for potential therapeutic applications in neurological disorders and as a tool in psychotherapy.
Industry: Used in the development of new materials and as a reference standard in forensic chemistry
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-2-aminoindane (5-IAI)
- 5-Methoxy-6-methyl-2-aminoindane (MMAI)
- 5,6-Methylenedioxy-2-aminoindane (MDAI)
- N-Methyl-2-aminoindane (NM-2-AI)
Uniqueness
2-Aminoindane (hydrochloride) is unique due to its specific selectivity for norepinephrine transporter and dopamine transporter. Unlike other similar compounds, it does not significantly affect serotonin transporter, making it a valuable tool for studying the specific roles of dopamine and norepinephrine in various physiological and pathological processes .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNLVMHWYPNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2975-41-9 (Parent) | |
Record name | 2-Aminoindan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70177930 | |
Record name | 2-Indanamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-18-3 | |
Record name | 2-Aminoindan hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminoindan hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2338-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2338-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Indanamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70177930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-2-ylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINOINDAN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT8MYB7QQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly developed process for 2-aminoindan hydrochloride production?
A1: The research highlights a novel synthetic route for producing this compound using ninhydrin as a starting material []. This method offers a more economical alternative compared to previous approaches. The process involves the oximation of ninhydrin, followed by catalytic reduction to yield 2-aminoindan. This method has been successfully scaled up 100-fold in a pilot plant, demonstrating its practicality and potential for industrial application [].
Q2: What is the significance of the pharmacological evaluation of 2-aminoindan-quinoline analogs?
A2: Researchers designed and synthesized analogs of 2-aminoindan-quinoline, such as N-[(2-chloro-quinoline)-3-yl-methyl]-4,5-dimethoxy-2-aminoindan hydrochloride and N-[(2-chloro-7-methyl-quinolin)-3-yl-methyl)]-4,5-dimethoxy-2-aminoindan hydrochloride, as potential dopaminergic agents []. Preliminary pharmacological evaluation using stereotypic behavior models demonstrated that these analogs exhibit agonistic activity on the central dopaminergic system []. This finding suggests that 2-aminoindan-quinoline analogs hold promise for the development of new treatments for neurodegenerative and psychiatric disorders associated with dopaminergic dysfunction.
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